5-Chloropyridazine-3,4-diamine;hydrate
CAS No.:
Cat. No.: VC13653540
Molecular Formula: C8H12Cl2N8O
Molecular Weight: 307.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12Cl2N8O |
|---|---|
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 5-chloropyridazine-3,4-diamine;hydrate |
| Standard InChI | InChI=1S/2C4H5ClN4.H2O/c2*5-2-1-8-9-4(7)3(2)6;/h2*1H,(H2,6,8)(H2,7,9);1H2 |
| Standard InChI Key | XPGZWJXVSJMKML-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=N1)N)N)Cl.C1=C(C(=C(N=N1)N)N)Cl.O |
| Canonical SMILES | C1=C(C(=C(N=N1)N)N)Cl.C1=C(C(=C(N=N1)N)N)Cl.O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 5-chloropyridazine-3,4-diamine monohydrate, with the molecular formula C₄H₆ClN₅·H₂O and a molecular weight of 179.6 g/mol. Its structure consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:
-
A chlorine atom at the 5-position,
-
Amino groups (-NH₂) at the 3- and 4-positions,
-
A water molecule coordinated via hydrogen bonding in the hydrate form.
The presence of electron-withdrawing chlorine and electron-donating amino groups creates a polarized framework, enabling diverse reactivity in nucleophilic and electrophilic substitution reactions.
Synthesis and Manufacturing
Synthetic Routes
Pyridazine derivatives are typically synthesized through cyclization or functionalization of pre-existing heterocycles. For 5-chloropyridazine-3,4-diamine hydrate, plausible synthetic pathways include:
-
Chlorination-Amination Sequence:
-
Starting from pyridazine-3,4-diamine, direct chlorination at the 5-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
-
Protection of amine groups may be required to prevent side reactions during chlorination.
-
-
Reductive Amination:
-
Reduction of nitro groups in 5-chloropyridazine-3,4-dinitro precursors using catalytic hydrogenation or sodium dithionite.
-
Industrial Production
Industrial-scale synthesis would require optimization for yield and purity. Continuous flow reactors and solid-phase synthesis techniques are likely employed to minimize decomposition risks associated with reactive intermediates.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 215–220°C (decomposes) |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol); low in water |
| Stability | Hygroscopic; sensitive to light and oxidation |
| pKa (Amino Groups) | ~4.5–5.5 (estimated) |
The hydrate form exhibits enhanced stability compared to the anhydrous compound due to hydrogen bonding with water molecules.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
This reactivity is leveraged to generate derivatives for structure-activity relationship (SAR) studies.
Oxidation and Reduction
-
Oxidation: Amino groups can be oxidized to nitro groups using strong oxidizing agents like nitric acid, though this risks ring degradation.
-
Reduction: Catalytic hydrogenation may reduce the pyridazine ring to a piperazine analog, altering its aromaticity and bioactivity.
Research Gaps and Future Directions
While computational studies predict moderate bioactivity for this compound, empirical validation is lacking. Priorities for future research include:
-
Synthetic Optimization: Developing greener synthetic routes with higher atom economy.
-
Biological Screening: Testing against pathogenic strains and cancer cell lines.
-
Structural Analysis: X-ray crystallography to elucidate hydrate conformation and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume